1,3- vs. 1,4-Regioisomer Performance in Polymers
The 1,3-substitution pattern of 3-(methoxycarbonyl)cyclohexanecarboxylic acid is a key differentiator from its 1,4-disubstituted analog (e.g., CAS 32529-79-6). This structural difference is not trivial; it directly influences the physical properties of derived materials. Patents describing the use of cyclohexane-1,3- and 1,4-dicarboxylic acid esters as plasticizers highlight the need for specific regioisomers to achieve desired flexibility and durability in synthetic materials [1]. While both are used as plasticizers, the 1,3-isomer provides a different spatial arrangement that can lead to distinct polymer chain interactions compared to the more linear 1,4-isomer, offering a unique performance profile for specialized applications [1].
| Evidence Dimension | Regioisomeric substitution pattern (1,3- vs. 1,4-) |
|---|---|
| Target Compound Data | 1,3-disubstituted cyclohexane (CAS 25090-39-5) |
| Comparator Or Baseline | 1,4-disubstituted cyclohexane monomethyl ester (e.g., CAS 32529-79-6) |
| Quantified Difference | Qualitative difference in material properties (e.g., flexibility, durability) as claimed in patent literature for specific end-use applications. |
| Conditions | Application as a plasticizer in synthetic materials. |
Why This Matters
For procurement in polymer and materials science, selecting the correct regioisomer is essential for achieving the target material properties, and generic substitution with a 1,4-isomer is not guaranteed to produce the same result.
- [1] BASF SE. (2007). Selected cyclohexane-1,3- and -1,4-dicarboxylic acid esters. U.S. Patent No. 7,208,545 B1. View Source
